

Vallesamine N-oxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Vallesamine N-oxide

CAS No.: 126594-73-8

Cat. No.: B1180813

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Abstract

Vallesamine N-oxide is a naturally occurring monoterpene indole alkaloid of the vallesamine type. This document provides a detailed overview of its discovery, natural source, and physicochemical properties. While extensive research on its biological activities is still emerging, this guide furnishes available information on the broader class of vallesamine alkaloids. A comprehensive experimental protocol for the isolation of related alkaloids from its natural source is also presented, offering a foundational methodology for obtaining **Vallesamine N-oxide** for further research.

Discovery and Natural Source

Vallesamine N-oxide was identified as a known alkaloid isolated from the leaves of *Alstonia scholaris*, a large evergreen tree belonging to the Apocynaceae family.[1] This plant is widely distributed throughout the tropical and subtropical regions of Asia and is a rich source of various bioactive indole alkaloids. The isolation of 19,20-E-**vallesamine N-oxide** from *Alstonia scholaris* has been documented in phytochemical studies of the plant.[1]

While the initial discovery and characterization of **Vallesamine N-oxide** are part of the broader investigation into the alkaloidal constituents of *Alstonia* species, a specific seminal publication detailing its first isolation has been elusive in the surveyed literature. However, its presence as a natural product in *Alstonia scholaris* is well-established.

Physicochemical Properties

A summary of the known physicochemical properties of **Vallesamine N-oxide** is presented in Table 1. This data is compiled from chemical supplier databases and general chemical information resources.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₄	[2][3]
Molecular Weight	356.4 g/mol	[3]
CAS Number	126594-73-8	[2][3]
Appearance	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Storage	-20°C, desiccated	[2]

Experimental Protocols

While a specific, detailed experimental protocol for the initial isolation of **Vallesamine N-oxide** is not available in the reviewed literature, a general methodology for the extraction and isolation of alkaloids from *Alstonia scholaris* can be adapted. The following protocol is based on established procedures for isolating vallesamine-type alkaloids from this plant source.[1]

3.1. General Alkaloid Extraction from *Alstonia scholaris*

- Plant Material Collection and Preparation: Fresh leaves of *Alstonia scholaris* are collected and air-dried in the shade. The dried leaves are then ground into a fine powder.

- **Extraction:** The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude methanolic extract is dissolved in 10% acetic acid and filtered. The acidic solution is then washed with diethyl ether to remove neutral compounds. The aqueous layer is basified with ammonium hydroxide to a pH of 9-10 and subsequently extracted with chloroform.
- **Crude Alkaloid Fraction:** The chloroform extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to afford the crude alkaloid mixture.

3.2. Chromatographic Separation

- **Column Chromatography:** The crude alkaloid mixture is subjected to column chromatography on silica gel.
- **Elution Gradient:** The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent.
- **Isolation of **Vallesamine N-oxide**:** Fractions containing the compound of interest, identified by comparison with a reference standard if available, are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure **Vallesamine N-oxide**.

3.3. Structure Elucidation

The structure of the isolated **Vallesamine N-oxide** is confirmed by a combination of spectroscopic techniques, including:

- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy: To identify functional groups, with a characteristic band for the N-O group vibration expected in the range of 928 cm^{-1} to 971 cm^{-1} .^[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ^1H NMR, ^{13}C NMR, and 2D NMR experiments (COSY, HMBC, HSQC) to establish the complete chemical structure and stereochemistry.

Biological Activity

Specific biological activity data for **Vallesamine N-oxide** is not extensively reported in the current scientific literature. However, the broader class of vallesamine alkaloids, isolated from various *Alstonia* species, has been shown to exhibit a range of biological activities. For instance, some vallesamine-type alkaloids have demonstrated cytotoxic effects against various cancer cell lines.^{[5][6]} Additionally, other alkaloids from *Alstonia* species have shown vasorelaxant properties.^[5] Further research is required to determine the specific bioactivity profile of **Vallesamine N-oxide**.

Signaling Pathways and Experimental Workflows

As the specific biological targets and mechanisms of action for **Vallesamine N-oxide** have not yet been elucidated, diagrams for signaling pathways are not applicable at this time. However, a generalized workflow for the isolation of this natural product can be visualized.



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